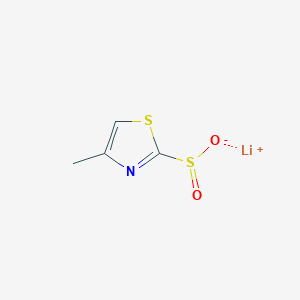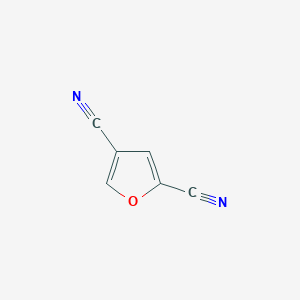
1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- is a heterocyclic compound that belongs to the class of benzisothiazoles This compound is characterized by a benzene ring fused to an isothiazole ring, which contains nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- typically involves the reaction of 2-mercaptobenzoic acid with nitriles under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzisothiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by disrupting the function of proteins and nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Another benzisothiazole derivative with similar structural features but different functional groups.
1,2-Benzisothiazole-2(3H)-acetamide, N-(4-hydroxyphenyl)-3-oxo-: A compound with a similar core structure but different substituents.
Uniqueness
1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- is unique due to the presence of both nitrile and oxo groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H10N2OS |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
4-(3-oxo-1,2-benzothiazol-2-yl)butanenitrile |
InChI |
InChI=1S/C11H10N2OS/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)15-13/h1-2,5-6H,3-4,8H2 |
InChI-Schlüssel |
OCFFZVAVISWGST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)




![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)

![8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)
![2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid](/img/structure/B13109011.png)


